2,3-Dimethyl-1,2,3,4-Tetrahydrochinoxalin-5-carbonsäure

Übersicht

Beschreibung

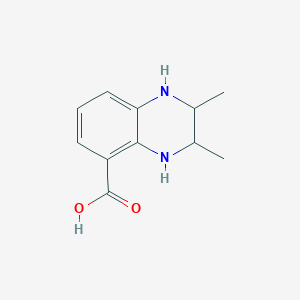

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is a heterocyclic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoxaline ring system substituted with two methyl groups and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

DMQCA has been explored for its potential therapeutic applications due to its interaction with various biological targets.

- Neuroprotective Effects : Research indicates that DMQCA may exhibit neuroprotective properties by modulating neurotransmitter systems. Studies have shown its ability to enhance cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antioxidant Activity : DMQCA has demonstrated significant antioxidant activity, which is crucial in preventing oxidative stress-related damage in cells. This property is particularly relevant in the context of aging and chronic diseases .

Material Science

In material science, DMQCA serves as a precursor for synthesizing novel materials.

- Polymer Synthesis : The compound can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has shown to improve the performance of materials used in various industrial applications .

- Nanomaterials : DMQCA derivatives are being investigated for their role in the development of nanomaterials that exhibit unique electronic and optical properties. These materials have potential applications in sensors and electronic devices .

Agricultural Chemistry

The compound is also being studied for its applications in agriculture.

- Pesticide Development : Preliminary studies suggest that DMQCA could be developed into a novel pesticide due to its bioactivity against specific pests and pathogens affecting crops. This could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides .

Case Studies

Wirkmechanismus

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is Dipeptidyl Peptidase-IV (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels .

Mode of Action

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid interacts with DPP-4, inhibiting its activity . This inhibition prevents the inactivation of incretin hormones, thereby promoting the decrease of blood glucose levels . Molecular docking studies have shown that this compound fits nicely in the active pocket of DPP-4 .

Biochemical Pathways

By inhibiting DPP-4, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid affects the incretin system, a group of metabolic hormones that stimulate a decrease in blood glucose levels . This results in enhanced insulin secretion, reduced glucagon release, and consequently, a decrease in blood glucose levels .

Result of Action

The inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid leads to an increase in the levels of active incretin hormones . This results in enhanced insulin secretion and reduced glucagon release, leading to a decrease in blood glucose levels . This makes it a promising agent for the management of type 2 diabetes mellitus .

Biochemische Analyse

Biochemical Properties

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with dipeptidyl peptidase-IV (DPP-4), an enzyme involved in glucose metabolism and insulin regulation . The interaction between 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid and DPP-4 results in the inhibition of the enzyme’s activity, which can have implications for the treatment of diabetes and other metabolic disorders. Additionally, this compound may interact with other proteins and receptors, modulating their activity and contributing to various biochemical pathways.

Cellular Effects

The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid on cellular processes are diverse and depend on the specific cell type and contextFor example, the inhibition of DPP-4 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can lead to increased insulin secretion and improved glucose uptake in pancreatic beta cells This compound may also affect other cell types, such as hepatocytes and adipocytes, by altering metabolic pathways and gene expression profiles

Molecular Mechanism

The molecular mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid involves several key interactions with biomolecules. One of the primary mechanisms is the inhibition of DPP-4, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the enzyme from cleaving its substrates, leading to increased levels of incretin hormones and enhanced insulin secretion. Additionally, 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid may interact with other enzymes and receptors, modulating their activity and contributing to its overall biochemical effects. The compound’s ability to influence gene expression and cellular signaling pathways further underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can change over time due to factors such as stability, degradation, and long-term cellular responses. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, may affect its stability and efficacy. Long-term studies in vitro and in vivo have demonstrated that 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity. These temporal effects highlight the importance of careful experimental design and monitoring when using this compound in research.

Dosage Effects in Animal Models

The effects of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid in animal models vary depending on the dosage administered. At lower doses, the compound has been shown to improve glucose metabolism and insulin sensitivity without causing significant adverse effects . Higher doses may result in toxicity and adverse effects, such as liver and kidney damage. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, and further increases in dosage do not result in additional benefits. These findings underscore the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing potential risks.

Metabolic Pathways

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is its interaction with DPP-4, which plays a crucial role in glucose metabolism and insulin regulation Additionally, this compound may influence other metabolic pathways by modulating the activity of enzymes involved in lipid metabolism, amino acid synthesis, and energy production

Transport and Distribution

The transport and distribution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, such as organic anion transporters and amino acid transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Alternatively, it may accumulate in the cytoplasm or nucleus, influencing gene expression and cellular signaling pathways. The subcellular localization of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is an important factor in determining its overall biochemical effects and therapeutic potential.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with diethyl oxalate to form the quinoxaline ring, followed by subsequent methylation and reduction steps to introduce the tetrahydro and dimethyl groups.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoxaline ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the quinoxaline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5-carboxylic acid derivatives, while reduction can produce tetrahydroquinoxaline derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinoxaline: A parent compound with a similar ring structure but lacking the tetrahydro and dimethyl substitutions.

1,2,3,4-Tetrahydroquinoxaline: Similar structure but without the carboxylic acid group.

2,3-Dimethylquinoxaline: Lacks the tetrahydro and carboxylic acid groups.

Uniqueness

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biologische Aktivität

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid (CAS Number: 912763-21-4) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. Its structure comprises a tetrahydroquinoxaline core with carboxylic acid functionality, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C11H14N2O2

- Molecular Weight : 206.241 g/mol

- Purity : ≥95%

- Melting Point : 109-114 °C

Mechanisms of Biological Activity

The biological activity of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in biological systems. This is crucial for preventing cellular damage and diseases linked to oxidative stress.

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Antioxidant Activity

A study conducted by demonstrated that 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid showed a dose-dependent increase in antioxidant capacity in vitro. The compound scavenged free radicals effectively and reduced lipid peroxidation levels in cellular models.

Neuroprotective Effects

In a neuropharmacological study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that it significantly reduced cell death and enhanced cell viability in neuron-like cell lines exposed to oxidative agents .

Antimicrobial Activity

A recent investigation into the antimicrobial properties revealed that this compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined to be promising for further exploration as an antibacterial agent .

Case Study 1: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by toxins, administration of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid resulted in a significant reduction in behavioral deficits and improvement in cognitive function. This suggests potential therapeutic applications for neurodegenerative diseases like Alzheimer's .

Case Study 2: Antioxidant Efficacy in In Vivo Models

A study investigating the antioxidant efficacy of the compound in vivo found that it significantly reduced markers of oxidative stress in liver tissues of rats subjected to toxic insults. The findings support its potential use as a protective agent against liver damage .

Comparative Analysis

| Property | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | Other Related Compounds |

|---|---|---|

| Antioxidant Activity | High | Moderate |

| Neuroprotective Effects | Significant | Variable |

| Antimicrobial Activity | Effective against certain strains | Varies widely |

Eigenschaften

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-7,12-13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNUXGRUMNHZRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=C(C=CC=C2N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70587590 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912763-21-4 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70587590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.